

# Application Note: Measurement of OBrO Absorption Cross-Section

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## Compound of Interest

Compound Name: OBrO

Cat. No.: B1233476

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The bromine monoxide radical (BrO) and its isomer, bromine dioxide (**OBrO**), are key intermediates in atmospheric chemistry, particularly in catalytic ozone depletion cycles. Accurate measurement of the absorption cross-sections of these species is crucial for their quantitative detection and for understanding their photochemical behavior. This application note provides a detailed protocol for determining the UV/Visible absorption cross-section of gaseous **OBrO**, based on established laboratory techniques.

## Data Presentation

The following table summarizes the reported absorption cross-section for **OBrO** at the peak of its  $\tilde{\text{C}}^2\text{A}_2(710) \leftarrow \tilde{\text{X}}^2\text{B}_1(000)$  transition.

Wavelength (nm)	Absorption Cross-Section ( $\text{cm}^2 \text{ molecule}^{-1}$ )	Reference
~491	$(1.8 \pm 0.5) \times 10^{-17}$	[1]

## Experimental Protocols

This section details the methodology for measuring the gas-phase UV/Visible absorption cross-section of **OBrO**. The protocol is based on the work of Maric, Burrows, and Moortgat (1994).[\[1\]](#)

### 1. Generation of Gas-Phase **OBrO**

**OBrO** is a reactive species and must be generated in situ. A common method involves the reaction of bromine ( $\text{Br}_2$ ) with ozone ( $\text{O}_3$ ) or the products of a discharge flow.[\[1\]](#) A more stable method for producing higher concentrations of **OBrO** involves the following steps:[\[1\]](#)

- Primary Reaction: Pass a mixture of  $\text{Br}_2$ ,  $\text{O}_2$ , and a carrier gas (e.g., He) through a microwave discharge.
- Trapping: The products of the discharge are collected in a cold trap at a temperature below 235 K.
- Evaporation: The trapped species are then slowly evaporated at a warmer temperature to release gas-phase **OBrO** into the absorption cell.

### 2. Experimental Setup

The core of the experimental setup consists of a light source, an absorption cell, a spectrometer, and a detector.[\[1\]](#)

- Light Source: A 30 W Deuterium ( $\text{D}_2$ ) lamp is used to provide a continuous source of UV/Visible light.[\[1\]](#)
- Absorption Cell: A fast gas flow absorption cell is used to introduce the generated **OBrO** into the light path.
- Spectrometer: A 0.5 m spectrometer is used to disperse the light that has passed through the absorption cell.
- Detector: A 1024-element diode array detector is used for rapid and simultaneous measurement of the absorption spectrum across a range of wavelengths.[\[1\]](#)

### 3. Measurement of Absorption Spectrum

The absorption spectrum of **OBrO** is measured using the Beer-Lambert law, which relates the absorbance to the concentration of the absorbing species, the path length of the absorption cell, and the absorption cross-section.

- Acquire Reference Spectrum ( $I_0$ ): A spectrum is recorded with the absorption cell filled with the carrier gas (e.g., He) only.
- Acquire Sample Spectrum ( $I$ ): The generated **OBrO** is introduced into the absorption cell, and a second spectrum is recorded.
- Calculate Absorbance ( $A$ ): The absorbance is calculated as  $A = -\log_{10}(I/I_0)$ .

#### 4. Determination of **OBrO** Concentration

The concentration of **OBrO** must be accurately determined to calculate the absorption cross-section. This can be achieved through chemical titration.[\[1\]](#)

- Titration Reaction: **OBrO** is titrated with nitric oxide (NO) via the reaction:  $\text{NO} + \text{OBrO} \rightarrow \text{NO}_2 + \text{BrO}$ [\[1\]](#)
- Quantitative Measurement: The concentration of the  $\text{NO}_2$  product is measured by its characteristic UV absorption. The initial concentration of **OBrO** can then be determined from the stoichiometry of the reaction.

#### 5. Calculation of Absorption Cross-Section ( $\sigma$ )

The absorption cross-section ( $\sigma$ ) at a specific wavelength ( $\lambda$ ) is calculated using the following equation, derived from the Beer-Lambert law:

$$\sigma(\lambda) = A(\lambda) / ([\text{OBrO}] * l)$$

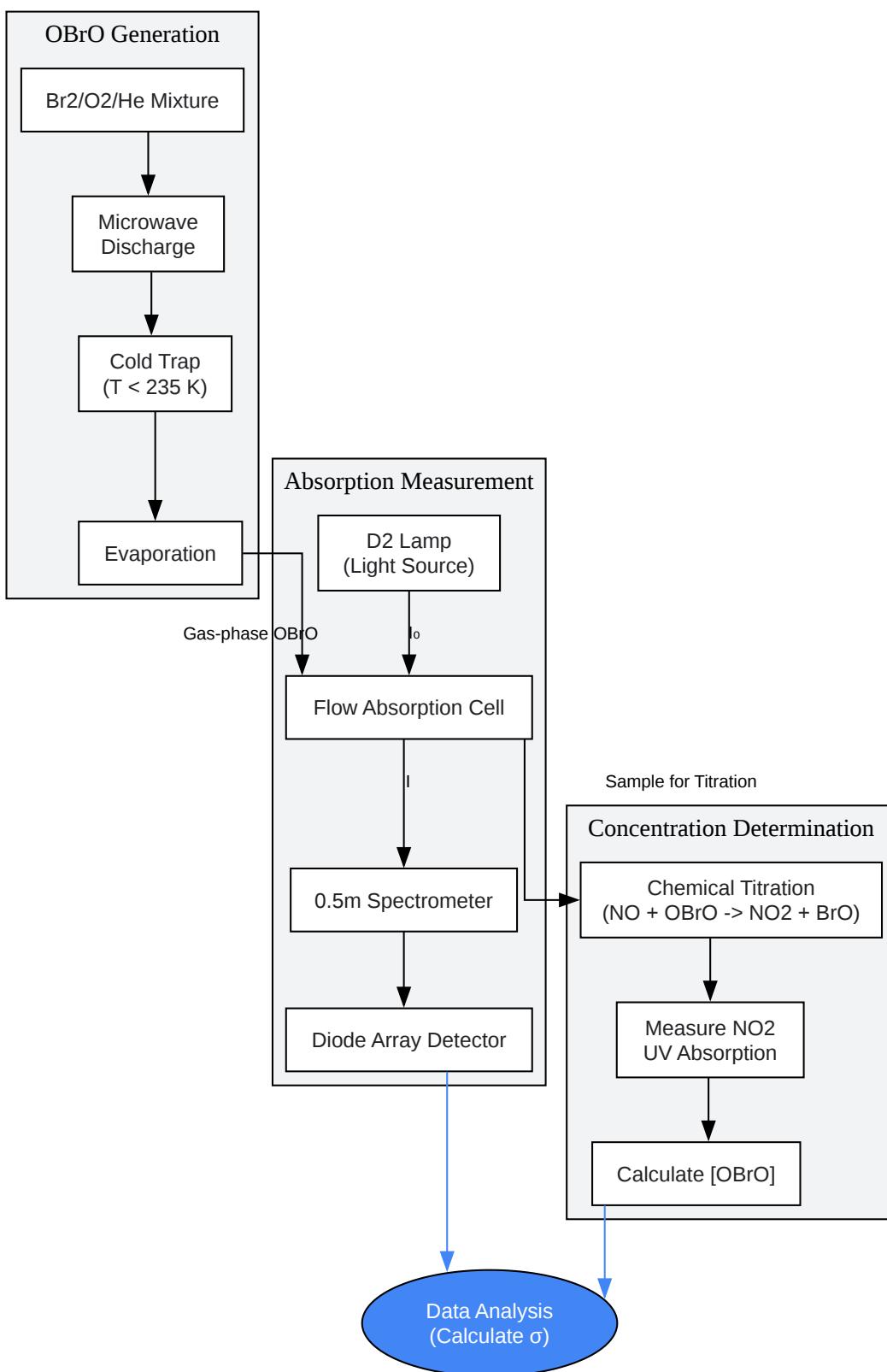
where:

- $\sigma(\lambda)$  is the absorption cross-section at wavelength  $\lambda$  ( $\text{cm}^2 \text{ molecule}^{-1}$ )
- $A(\lambda)$  is the measured absorbance at wavelength  $\lambda$
- $[\text{OBrO}]$  is the concentration of **OBrO** ( $\text{molecule cm}^{-3}$ )

- $l$  is the path length of the absorption cell (cm)

## Mandatory Visualization

The following diagram illustrates the experimental workflow for the measurement of the **OBrO** absorption cross-section.

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Caption: Experimental workflow for **OBrO** absorption cross-section measurement.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
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